3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one features a pyrrolo[3,2-d]pyrimidin-4-one core, a bicyclic system fused with a pyrimidine ring. Key substituents include:
- 2-Methoxyethyl group at position 3: Enhances solubility and modulates pharmacokinetics.
- Methyl group at position 5: Contributes to steric stabilization.
- Phenyl group at position 7: Introduces aromatic interactions.
- Sulfanyl-linked 3-phenyl-1,2,4-oxadiazole at position 2: The oxadiazole ring improves metabolic stability and serves as a hydrogen-bond acceptor .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-29-15-19(17-9-5-3-6-10-17)21-22(29)24(31)30(13-14-32-2)25(27-21)34-16-20-26-23(28-33-20)18-11-7-4-8-12-18/h3-12,15H,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQBXUKUTDRMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4)CCOC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole moiety, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The pyrrolo[3,2-d]pyrimidin-4-one core can be constructed through cyclization reactions involving appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The 1,2,4-oxadiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
- Example: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one () Key Differences:
- Replaces the oxadiazole-sulfanyl group with a trifluoromethylphenyl-acetyl moiety.
- Contains an indoline ring, enhancing rigidity but reducing solubility. Impact: The amino group at position 4 may improve DNA/RNA binding, whereas the trifluoromethyl group increases lipophilicity .
Thiazolo- and Thieno-Fused Pyrimidines
Substituent Analysis
Oxadiazole-Containing Derivatives
- Example : 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide ()
- Key Differences :
- Integrates oxadiazole into a sulfonamide scaffold.
- Uses a methoxyethoxy-phenyl group instead of a 2-methoxyethyl substituent.
Chlorophenyl-Substituted Analogs
- Example: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Key Differences:
- Replaces the oxadiazole-sulfanyl group with a dipentylamino and ethyl carboxylate.
- Contains a 4-chlorophenyl group for enhanced halogen bonding.
Functional Group Contributions
Research Findings and Data Gaps
- Synthetic Routes : The target compound’s synthesis likely involves coupling the oxadiazole-sulfanyl moiety to the pyrrolo-pyrimidine core, analogous to methods in and .
- Bioactivity: No specific data on binding affinity or enzymatic inhibition are available in the evidence.
- Physicochemical Properties: Predicted higher solubility than thieno-pyrimidines () due to the 2-methoxyethyl group.
Biological Activity
The compound 3-(2-methoxyethyl)-5-methyl-7-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one exhibits significant biological activity that warrants detailed investigation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo[3,2-d]pyrimidine core with various substituents. Its molecular formula is C₁₈H₁₈N₄O₂S, and it features a methoxyethyl group and a phenyl oxadiazole moiety, which may contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits antitumor properties . In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:
In these studies, the compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MIC) were evaluated against common pathogens:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These findings suggest potential applications in treating infections caused by resistant strains.
The mechanism of action appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Disruption of Membrane Integrity : It alters the permeability of bacterial membranes leading to cell death.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in its cytotoxic effects on cancer cells.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. Mice treated with the compound exhibited significant tumor regression compared to control groups. Histopathological analyses revealed decreased cell proliferation and increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
